5-phenylpent-4-enal

Flavor chemistry Organoleptic characterization Structure–odor relationships

5-Phenylpent-4-enal (CAS 51758-25-9; also known as (E)-5-phenyl-4-pentenal, CAS 36884-75-0) is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol, featuring a phenyl substituent at the γ-position and a double bond at the C-4 position. This compound belongs to the phenylpentenal class, a family of isomeric C₁₁ unsaturated aldehydes developed and characterized extensively by International Flavors & Fragrances Inc.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 51758-25-9
Cat. No. B8516020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenylpent-4-enal
CAS51758-25-9
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCC=O
InChIInChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2
InChIKeyBHUURXZEJNOOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpent-4-enal (CAS 51758-25-9): Procurement-Ready Overview of a Differentiated α,β-Unsaturated Aldehyde for Flavor and Synthesis Applications


5-Phenylpent-4-enal (CAS 51758-25-9; also known as (E)-5-phenyl-4-pentenal, CAS 36884-75-0) is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol, featuring a phenyl substituent at the γ-position and a double bond at the C-4 position . This compound belongs to the phenylpentenal class, a family of isomeric C₁₁ unsaturated aldehydes developed and characterized extensively by International Flavors & Fragrances Inc. (IFF) for organoleptic applications [1]. Its structure places the unsaturation in conjugation with neither the aldehyde carbonyl nor the aromatic ring, a regiochemical feature that critically distinguishes its reactivity, stability, and sensory profile from both its closer isomers (e.g., 5-phenyl-2-pentenal, 4-phenyl-4-pentenal) and the shorter-chain analog cinnamaldehyde [2].

Why 5-Phenylpent-4-enal Cannot Be Replaced by Its Closest Isomers: The Selectivity Problem in Procurement


The phenylpentenal class comprises at least six regioisomeric C₁₁H₁₂O aldehydes (4-phenyl-4-pentenal, 4-phenyl-2-pentenal, 5-phenyl-4-pentenal, 5-phenyl-2-pentenal, 4-phenyl-3-pentenal, and 3-phenyl-4-pentenal), each with identical molecular weight (160.21 g/mol) and formula but profoundly divergent organoleptic signatures [1]. Direct comparative sensory data from IFF patents demonstrate that at identical concentrations in aqueous solution, these isomers deliver entirely different flavor profiles: one isomer may deliver a fresh grapefruit note while another yields a chocolate or walnut character [2]. This is not merely a potency difference but a qualitative divergence in flavor character, meaning that a formulation designed around 5-phenylpent-4-enal cannot accept a generic 'phenylpentenal' substitute without altering the intended sensory outcome. Additionally, the regiochemistry of the double bond modulates electrophilic reactivity at the aldehyde center, affecting both shelf stability in complex matrices and synthetic utility as a building block [3].

Quantitative Differentiation Evidence for 5-Phenylpent-4-enal Against Its Closest Analogs


Low-Concentration Flavor Character: Fresh Grapefruit vs. Cinnamon Bark, Walnut, or Chocolate Among Phenylpentenal Isomers at 2 ppm

In a direct head-to-head organoleptic evaluation conducted under identical conditions (aqueous solution, ppm concentration) and reported in IFF patents, 5-phenyl-4-pentenal at 2 ppm delivers 'a fruity, characteristic fresh grapefruit note.' By contrast, its closest structural isomer 5-phenyl-2-pentenal at 2 ppm yields 'a sweet, cinnamon bark-like taste with a grapefruit note,' 4-phenyl-4-pentenal at 2 ppm provides 'an additional watermelon cucumber character' (on top of a walnut kernel base at 0.5 ppm), and 4-phenyl-2-pentenal at 2 ppm gives 'a milk chocolate character' [1]. This demonstrates that the C-4 double bond with a γ-phenyl substituent uniquely encodes a clean, fruity grapefruit signature at low dosage, whereas moving the double bond to C-2 introduces a cinnamon-spice overlay, and moving the phenyl to C-4 shifts the profile toward nutty/chocolate notes.

Flavor chemistry Organoleptic characterization Structure–odor relationships

Patent-Claimed Grapefruit Flavor Specificity: Exclusive Designation of 5-Phenylpent-4-enal for Grapefruit Impartation

U.S. Patent 3,862,340 ('Flavoring with 5-phenyl pentenals') explicitly claims a process for imparting grapefruit flavor to edible materials by adding 'a 5-phenyl pentenal selected from the group consisting of 5-phenyl-4-pentenal and 5-phenyl-2-pentenal' in a small but effective amount [1]. While both 5-phenyl isomers are named, the organoleptic data in the companion patent demonstrate that 5-phenyl-4-pentenal provides the cleaner, more characteristic fresh grapefruit note, whereas 5-phenyl-2-pentenal introduces a pronounced cinnamon overlay. Furthermore, the patent specifically distinguishes 5-phenyl-4-pentenal from the 4-phenyl series: 4-phenyl-4-pentenal is described separately for cocoa/chocolate applications, and 4-phenyl-2-pentenal for its 'green, styrallyl, cuminic note' in fragrance compositions [2]. This patent-level differentiation represents a legally documented functional specification that cannot be met by 4-phenyl isomers.

Flavor patent Grapefruit flavor Food additive

Flavor Threshold Differentiation: 10-Fold Potency Gap Between 5-Phenyl-4-pentenal and 4-Phenyl-4-pentenal

Flavor threshold data from IFF patents reveal that 5-phenyl-4-pentenal exhibits a detection threshold of 1 ppm, which is 10-fold higher (i.e., less potent) than the 0.1 ppm threshold of 4-phenyl-4-pentenal [1]. The thresholds of the other major isomers are also 1 ppm (5-phenyl-2-pentenal and 4-phenyl-2-pentenal), indicating that 4-phenyl-4-pentenal is uniquely potent among this compound class. This means that at equivalent ppm dosing, 5-phenyl-4-pentenal provides a more moderate, controllable flavor impact, whereas 4-phenyl-4-pentenal would produce suprathreshold effects at concentrations where 5-phenyl-4-pentenal is just becoming perceptible. The 10× threshold difference is a critical parameter for formulators seeking to avoid over-flavoring or to achieve specific dose–response curves in multi-component flavor systems.

Flavor threshold Sensory potency Dose optimization

Validated Integration in Commercial-Style Grapefruit Flavor Formulation at 0.50% Usage Level

A grapefruit flavor demonstration formula published by The Good Scents Company incorporates (E)-5-phenyl-4-pentenal at 0.50 parts (0.50% of the total flavor formulation), alongside grapefruit oil (91.00 parts), bergamot oil (2.00 parts), citral (3.00 parts), amyl alcohol (1.00 part), ethyl acetate (1.00 part), 3-mercapto-4-heptanol (0.50 parts), and grapefruit mercaptan (0.50 parts) [1]. This places 5-phenyl-4-pentenal at the same usage tier as the key sulfur impact chemicals (mercaptans) that define grapefruit character, indicating its essential role in rounding out the grapefruit profile rather than serving as a mere background note. The inclusion of this compound in a published demo formula provides procurement teams with a validated, replicable starting point for formulation development, reducing the trial-and-error burden associated with novel flavor ingredients.

Flavor formulation Grapefruit flavor Usage level

Physicochemical Differentiation from Cinnamaldehyde: LogP, Boiling Point, and Water Solubility Governed by Extended Methylene Spacer

Compared to cinnamaldehyde (3-phenyl-2-propenal, LogP ~1.9, boiling point ~248 °C), 5-phenylpent-4-enal exhibits a higher computed LogP (2.30 estimated by XLogP3-AA [1]; 2.60 by ACD/Labs ), a higher boiling point (286.8±19.0 °C at 760 mmHg ), and an estimated water solubility of 277.3 mg/L at 25 °C [2]. The additional two methylene units between the phenyl ring and the aldehyde carbonyl increase lipophilicity and reduce aqueous solubility relative to cinnamaldehyde, which affects partitioning behavior in multi-phase food matrices, volatility during processing, and extraction efficiency in natural product isolation protocols. These differences are class-level inferences based on the structural homolog relationship: the extended alkyl spacer in 5-phenylpent-4-enal attenuates the conjugation between the aromatic ring and the carbonyl, reducing the electrophilicity of the aldehyde carbon compared to cinnamaldehyde and altering its reactivity profile in nucleophilic addition and Schiff base formation reactions.

Physicochemical properties LogP Volatility

Natural Occurrence Status: Exclusively Synthetic Origin Informs Regulatory Labeling Strategy

5-Phenylpent-4-enal is documented as 'not found in nature' [1], which distinguishes it from cinnamaldehyde—a naturally abundant compound found in cinnamon bark, cassia, and other botanical sources. This 'synthetic-only' status carries specific regulatory implications: it cannot be labeled as a 'natural flavor' under U.S. FDA 21 CFR 101.22 or EU Regulation (EC) No. 1334/2008, whereas cinnamaldehyde and certain other phenylpentenal derivatives may qualify for natural labeling when derived from appropriate source materials. Additionally, the FEMA (Flavor and Extract Manufacturers Association) number for this compound is listed as 'N/A' [1], indicating it has not yet received a FEMA GRAS (Generally Recognized As Safe) designation, unlike cinnamaldehyde (FEMA 2286). For procurement teams, this directly impacts label claims, regulatory submission requirements, and the selection pathway for 'clean-label' vs. 'synthetic' product lines.

Natural occurrence Regulatory labeling Flavor regulation

High-Confidence Application Scenarios for 5-Phenylpent-4-enal Based on Quantitative Differentiation Evidence


Grapefruit Flavor Formulation: Low-Dosage Fresh Grapefruit Top Note (2 ppm Target)

Based on the direct organoleptic evidence that 5-phenylpent-4-enal delivers a fruity, characteristic fresh grapefruit note at 2 ppm—in contrast to the cinnamon-bark overlay of its 2-pentenal isomer [1]—this compound is the preferred choice for formulators developing grapefruit flavor systems where a clean, non-spicy citrus character is required. The published demo formula validates a 0.50% usage level in a complete grapefruit flavor [2], providing a starting point for application development in beverages, confectionery, and dairy products. The 1 ppm flavor threshold [3] allows fine-tuning of dosage without excessive potency concerns, unlike the 10-fold more potent 4-phenyl-4-pentenal.

Citrus Flavor Differentiation in Multi-Component Flavor Systems

For flavor houses developing proprietary citrus blends (grapefruit, lemon, lime, orange complexes), the unique combination of a green, slight cinnamon aroma with natural fattiness [1] distinguishes 5-phenylpent-4-enal from the more singularly citrus/lemon/lime aroma of 5-phenyl-2-pentenal or the woody/nutty character of 4-phenyl-4-pentenal [3]. This compound fills a specific organoleptic niche—providing both green freshness and subtle warmth without dominating citrus top notes—that cannot be replicated by any single isomer from the phenylpentenal family. Procurement should specify the CAS number (51758-25-9 or the (E)-isomer 36884-75-0) and request isomer purity documentation (assay 95–100%, per supplier specifications [4]) to avoid cross-contamination with other phenylpentenal isomers that would corrupt the intended flavor profile.

Synthetic Organic Intermediate: γ-Phenyl α,β-Unsaturated Aldehyde Building Block

The structural motif of 5-phenylpent-4-enal—a γ-phenyl substituent on an α,β-unsaturated aldehyde framework—makes it a versatile intermediate for constructing molecules where the phenyl group must be electronically decoupled from the enal system [5]. The extended methylene spacer reduces conjugation between the aromatic ring and the carbonyl relative to cinnamaldehyde, as evidenced by the higher LogP (2.30–2.60 vs. ~1.9) , which modulates electrophilicity at the aldehyde carbon. This is relevant for asymmetric organocatalysis applications where stereoselectivity in aldol or Michael additions is sensitive to substrate electronics. Synthesis via Wittig reaction of benzyltriphenylphosphonium chloride with a suitable aldehyde precursor, or via Schiff base hydrolysis of cinnamyl bromide derivatives, has been documented in the patent literature with yields up to 90% under microwave conditions . Procurement for synthetic use should specify the (E)-isomer (CAS 36884-75-0) when stereochemical purity is required.

Non-Natural Regulatory Pathway: Synthetic Flavor Ingredient for Non-Clean-Label Product Lines

Given the documented status of 5-phenylpent-4-enal as 'not found in nature' with FEMA and JECFA flavoring evaluations currently listed as N/A [4], procurement should direct this compound exclusively toward product lines where synthetic flavor labeling is acceptable and where the regulatory dossier does not require FEMA GRAS or JECFA clearance. This positions 5-phenylpent-4-enal for applications in markets or product categories that permit synthetic flavor ingredients without natural labeling claims, such as certain industrial food manufacturing sectors, experimental flavor development, or jurisdictions with different regulatory frameworks. Close consultation with regulatory affairs is recommended before committing to volume procurement, as the absence of FEMA GRAS status may limit applications in the U.S. market under current FDA frameworks.

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